2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in achieving large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.4]octane
- 6-Methyl-2,6-diazaspiro[3.4]octane
Uniqueness
Compared to similar compounds, 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- has a unique combination of a spirocyclic core and a sulfonyl group. This combination provides a distinct set of chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Biological Activity
2,6-Diazaspiro[3.4]octane, particularly the derivative 6-methyl-2-[(4-methylphenyl)sulfonyl] (CAS Number: 135380-24-4), has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds that have shown potential in various therapeutic areas, including antimicrobial, analgesic, and cancer treatment applications.
The molecular formula of 6-methyl-2,6-diazaspiro[3.4]octane is C₇H₁₄N₂ with a molecular weight of approximately 126.20 g/mol. Key physical properties include:
- LogP : 0.17820
- PSA (Polar Surface Area) : 15.27 Ų
- Vapor Pressure : 1.15 mmHg at 25°C
These properties suggest favorable pharmacokinetic profiles for drug development.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitubercular Activity : A study synthesized a series of compounds derived from the diazaspiro framework and evaluated their activity against Mycobacterium tuberculosis. One compound exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating potent antitubercular properties .
- Sigma-1 Receptor Antagonism : Research has identified derivatives of diazaspiro[3.4]octane as sigma-1 receptor antagonists, which enhance the analgesic effects of opioid medications while mitigating tolerance development. This suggests a promising avenue for pain management therapies .
- Cancer Treatment Potential : The compound has been explored for its role as an inhibitor of menin-MLL1 interactions, which are crucial in certain types of cancers . This highlights its potential as a therapeutic agent in oncology.
Table 1: Antitubercular Activity of Synthesized Compounds
Compound | Yield (%) | MIC (μg/mL) |
---|---|---|
5a | 56 | 25 |
5b | 56 | 50 |
5c | 48 | 100 |
17 | 56 | 0.016 |
... | ... | ... |
This table summarizes the activity of various synthesized compounds based on the diazaspiro scaffold, with compound 17 showing exceptional potency against M. tuberculosis .
Structure-Activity Relationship (SAR) Studies
In-depth SAR studies have been conducted to understand how modifications to the diazaspiro structure affect biological activity:
Properties
Molecular Formula |
C14H20N2O2S |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
7-methyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C14H20N2O2S/c1-12-3-5-13(6-4-12)19(17,18)16-10-14(11-16)7-8-15(2)9-14/h3-6H,7-11H2,1-2H3 |
InChI Key |
SBUDYBFEIJVIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)C |
Origin of Product |
United States |
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